molecular formula C26H26O3S B8616747 (E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid

(E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid

Cat. No.: B8616747
M. Wt: 418.5 g/mol
InChI Key: BGUJCVRJDCZLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid is an organic compound with the molecular formula C26H26O3S and a molecular weight of 418.548 g/mol It is characterized by the presence of a hydroxy group, a tritylsulfanyl group, and a heptenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid typically involves the reaction of tritylthiol with a suitable heptenoic acid derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the tritylsulfanyl group can modulate the compound’s reactivity and stability. These interactions can influence various biochemical pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-7-tritylsulfanylhex-4-enoic acid
  • 3-Hydroxy-7-tritylsulfanyloct-4-enoic acid
  • 3-Hydroxy-7-tritylsulfanylbut-4-enoic acid

Uniqueness

(E,3S)-3-hydroxy-7-tritylsulfanyl-hept-4-enoic acid is unique due to its specific heptenoic acid backbone, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H26O3S

Molecular Weight

418.5 g/mol

IUPAC Name

3-hydroxy-7-tritylsulfanylhept-4-enoic acid

InChI

InChI=1S/C26H26O3S/c27-24(20-25(28)29)18-10-11-19-30-26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-10,12-18,24,27H,11,19-20H2,(H,28,29)

InChI Key

BGUJCVRJDCZLQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC=CC(CC(=O)O)O

Origin of Product

United States

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